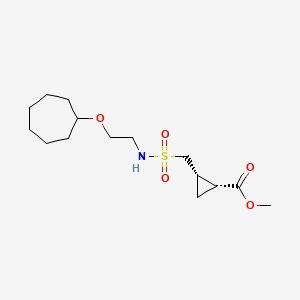![molecular formula C13H20N4O2 B7345472 N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine](/img/structure/B7345472.png)
N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine, also known as Ro 64-6198, is a selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). This enzyme is responsible for the breakdown of endocannabinoids, which are natural substances that bind to cannabinoid receptors in the body. Ro 64-6198 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation.
Mechanism of Action
N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine 64-6198 works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound 64-6198 increases the levels of endocannabinoids, which can then bind to cannabinoid receptors in the body. This can lead to a variety of effects, including pain relief and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound 64-6198 has been shown to have a variety of biochemical and physiological effects. In addition to its pain-relieving and anti-inflammatory effects, it has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to have anti-tumor effects in animal models of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine 64-6198 for lab experiments is its selectivity and potency as an FAAH inhibitor. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation is that it can be difficult to work with due to its low solubility in water.
Future Directions
There are several potential future directions for research on N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine 64-6198. One area of interest is in the development of new drugs based on its structure that could be used to treat pain and inflammation. Another area of interest is in studying its effects on the endocannabinoid system in more detail, particularly in relation to its potential therapeutic applications. Finally, there is also interest in exploring its potential as a tool for studying the role of endocannabinoids in various physiological processes.
Synthesis Methods
N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine 64-6198 can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2,6-dimethyl-4-nitropyridine-3-amine with ethyl acrylate to form a key intermediate. This intermediate is then reacted with (S)-3-aminopiperidine and several other reagents to produce the final product, this compound 64-6198.
Scientific Research Applications
N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine 64-6198 has been studied extensively for its potential therapeutic applications. One of the main areas of research has been in the treatment of pain and inflammation. Studies have shown that this compound 64-6198 can reduce pain and inflammation in animal models of arthritis and neuropathic pain. It has also been shown to have anti-inflammatory effects in human cells.
properties
IUPAC Name |
N-[(3S)-1-ethylpiperidin-3-yl]-6-methyl-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-3-16-8-4-5-11(9-16)15-13-7-6-12(17(18)19)10(2)14-13/h6-7,11H,3-5,8-9H2,1-2H3,(H,14,15)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCGXNSDSBHNID-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC(C1)NC2=NC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCC[C@@H](C1)NC2=NC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[4-(2-amino-2-oxoethyl)piperidin-1-yl]sulfonylcyclobutane-1-carboxylate](/img/structure/B7345389.png)
![1-[(1R,3S)-2,2-difluoro-3-phenylcyclopropyl]-N-[(2R)-2-hydroxypropyl]methanesulfonamide](/img/structure/B7345392.png)

![ethyl (1R,2R)-2-(2-oxa-7-azaspiro[4.4]nonan-7-ylsulfonylmethyl)cyclopropane-1-carboxylate](/img/structure/B7345408.png)
![2-chloro-N-[(2R)-2-hydroxypropyl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345416.png)
![2-chloro-N-[(2S)-1-hydroxypropan-2-yl]-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345421.png)
![2-chloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-4-phenyl-1,3-thiazole-5-sulfonamide](/img/structure/B7345423.png)
![1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-(3,4-dihydro-2H-chromen-3-yl)methanesulfonamide](/img/structure/B7345425.png)
![1-[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-[(5-fluoro-2-methoxyphenyl)methyl]methanesulfonamide](/img/structure/B7345427.png)
![tert-butyl N-[(1S,3R)-3-[[(2S)-2-hydroxypropyl]sulfamoylmethyl]cyclopentyl]carbamate](/img/structure/B7345433.png)
![1-[[(3aR,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methylsulfonyl]-4,5-dimethyl-3,6-dihydro-2H-pyridine](/img/structure/B7345438.png)

![(3aR,7aS)-6-methyl-1-(6-methyl-5-nitropyridin-2-yl)-3,3a,4,5,7,7a-hexahydro-2H-pyrrolo[2,3-c]pyridine](/img/structure/B7345465.png)
![(3R,4S)-1-[2-(4-bromophenyl)pyrimidin-4-yl]pyrrolidine-3,4-diol](/img/structure/B7345473.png)